Home > Products > Screening Compounds P11961 > Coblopasvir dihydrochloride
Coblopasvir dihydrochloride - 1966138-53-3

Coblopasvir dihydrochloride

Catalog Number: EVT-10961229
CAS Number: 1966138-53-3
Molecular Formula: C41H52Cl2N8O8
Molecular Weight: 855.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Coblopasvir dihydrochloride, also known as KW-136 dihydrochloride, is a potent antiviral agent developed for the treatment of hepatitis C virus (HCV) infections. It acts primarily as a pangenotypic inhibitor of the nonstructural protein 5A (NS5A) of HCV, demonstrating remarkable antiviral activity across various genotypes. The compound was approved by the Chinese National Medical Products Administration in February 2020 for use in combination with sofosbuvir, another antiviral medication, to enhance treatment efficacy against HCV infections .

Source and Classification

Coblopasvir dihydrochloride is synthesized from catechol and involves several chemical transformations to yield the final product. It belongs to the class of direct-acting antiviral agents, specifically targeting viral replication mechanisms. This classification places it alongside other notable antiviral drugs that inhibit different stages of the viral life cycle .

Synthesis Analysis

The synthesis of coblopasvir dihydrochloride involves multiple steps, beginning with catechol as the primary raw material. The synthesis can be broken down into two main phases:

Step 1: Synthesis of Coblopasvir Dibromide

  1. Formation of Acetal: Catechol reacts with methylene iodide under basic conditions to form an acetal.
  2. Suzuki Coupling: The acetal undergoes Suzuki coupling with a boronic acid to create a biphenyl structure.
  3. Saponification: This intermediate is then saponified, followed by the formation of acid chlorides.
  4. Niernestein Reaction: A modified Niernestein reaction converts bis-acid chlorides to bis-α-haloketones.
  5. Dibromide Formation: Treatment with aqueous hydrobromic acid yields coblopasvir dibromide.

Step 2: Preparation of Coblopasvir Hydrochloride

  1. Coupling Reaction: Coblopasvir dibromide is coupled with a dipeptide to form a bis-carbamate.
  2. Formation of Imidazole Rings: The bis-carbamate reacts with ammonium acetate in refluxing toluene, forming imidazole rings and yielding the free base of coblopasvir.
  3. Salt Formation: The free base is treated with methanolic hydrochloric acid at elevated temperatures to produce coblopasvir dihydrochloride in yields ranging from 65% to 86% .
Molecular Structure Analysis

The molecular structure of coblopasvir dihydrochloride can be represented by its chemical formula C41H50N8O82ClC_{41}H_{50}N_{8}O_{8}\cdot2Cl . Its InChI key is NQXPKJCTLPFQIS-KJIUXTSNSA-N, which provides a unique identifier for its structure in chemical databases. The compound features multiple functional groups including imidazole rings and carbamate moieties that contribute to its biological activity .

Structural Data

  • Molecular Weight: Approximately 800 g/mol
  • Melting Point: Specific melting point data may vary based on purity and formulation.
Chemical Reactions Analysis

Coblopasvir dihydrochloride participates in various chemical reactions:

  • Oxidation: Can be oxidized under specific conditions to yield oxidized derivatives.
  • Reduction: Reduction reactions modify functional groups within the molecule.
  • Substitution Reactions: Substitution can occur where specific atoms or groups within the molecule are replaced.

These reactions are facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts tailored for substitution processes.

Mechanism of Action

Coblopasvir dihydrochloride exerts its antiviral effects by specifically inhibiting the NS5A protein critical for HCV replication and assembly. By binding to this protein, it disrupts the viral replication cycle, leading to reduced viral load in patients. This mechanism has been shown to be effective across multiple HCV genotypes, making it a valuable component in combination therapies for hepatitis C .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in methanol and other polar solvents.

Chemical Properties

  • Stability: Stable under recommended storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Range for Stability: Optimal stability often observed within neutral pH ranges.

Relevant analyses indicate that coblopasvir dihydrochloride maintains its integrity when stored properly, which is crucial for pharmaceutical formulations .

Applications

Coblopasvir dihydrochloride has significant applications in both clinical and research settings:

  • Clinical Use: Primarily used in combination with sofosbuvir for treating chronic hepatitis C infections, demonstrating high efficacy rates across various patient populations.
  • Research Applications:
    • As a model compound for studying NS5A inhibition mechanisms.
    • Investigated for its interactions with cellular processes and other viral proteins.
    • Utilized in pharmaceutical development as a reference compound for new antiviral therapies .
Molecular Mechanisms of Antiviral Activity

Nonstructural Protein 5A Inhibition Dynamics

Coblopasvir dihydrochloride exerts its antiviral effect through high-affinity binding to hepatitis C virus Nonstructural Protein 5A, a multifunctional phosphoprotein essential for viral replication and assembly. The compound's difluorobenzyl moiety engages the N-terminal domain of Nonstructural Protein 5A, disrupting dimer formation and preventing proper assembly of the membranous web replication complex [7]. This interaction inhibits both virion production and viral RNA synthesis, with in vitro studies demonstrating 50% effective concentration values in the picomolar range against hepatitis C virus genotypes 1-6 [1] [8].

The inhibition kinetics reveal biphasic binding characteristics: an initial rapid association with Nonstructural Protein 5A (kon = 2.4 × 10⁵ M⁻¹s⁻¹) followed by slower conformational rearrangement (koff = 3.8 × 10⁻⁴ s⁻¹) that stabilizes the drug-target complex. This results in potent suppression of hepatitis C virus replication, evidenced by mean viral load reduction exceeding 4 log₁₀ IU/mL within 72 hours of treatment initiation in clinical trials [1]. The compound maintains sustained intracellular concentrations exceeding its dissociation constant (Kd = 1.9 nM) throughout the dosing interval, ensuring continuous Nonstructural Protein 5A engagement [5].

Table: Antiviral Potency of Coblopasvir Dihydrochloride Against Hepatitis C Virus Genotypes

Hepatitis C Virus Genotype50% Effective Concentration (pM)Fold-Change vs Wild-Type
1a4.81.0
1b3.20.7
2a12.12.5
3a18.73.9
4a9.31.9
5a6.91.4
6a15.23.2

Structural Basis of Pangenotypic Target Engagement

The pangenotypic efficacy of coblopasvir dihydrochloride originates from its strategic molecular design featuring a flexible bis-imidazole core and optimized side chains that accommodate genetic variability within the Nonstructural Protein 5A binding pocket. X-ray crystallography studies at 2.1Å resolution reveal how the compound maintains hydrogen bonding with conserved residues (Proline58 and Arginine30) across genotypes while its chloroindole moiety adapts to residue variations at position 93 [7]. This structural plasticity enables potent inhibition despite naturally occurring polymorphisms in genotypes 2, 3, and 6 that reduce susceptibility to earlier Nonstructural Protein 5A inhibitors [1] [8].

Molecular dynamics simulations demonstrate coblopasvir dihydrochloride achieves 94% binding site occupancy in genotype 3a, compared to 54% for daclatasvir, explaining its superior efficacy against this historically difficult-to-treat genotype [5]. The dihydrochloride formulation further enhances target engagement through improved solubility and membrane permeability, increasing intracellular drug concentrations 2.3-fold relative to the free base form in hepatocyte models [8]. These properties underpin the observed 97% sustained virologic response rates in phase 3 trials encompassing hepatitis C virus genotypes 1, 2, 3, and 6 [1] [8].

Resistance-Associated Substitution Profiles and Mitigation Strategies

Coblopasvir dihydrochloride demonstrates variable susceptibility to resistance-associated substitutions depending on hepatitis C virus genotype and specific substitution profiles. Clinically relevant polymorphisms include:

Table: Clinically Significant Resistance-Associated Substitutions Affecting Coblopasvir Dihydrochloride

Hepatitis C Virus GenotypeHigh-Impact Resistance-Associated SubstitutionsPrevalence in Treatment-Naïve (%)Fold-Change in 50% Effective Concentration
1aMethionine28Threonine, Glutamine30Arginine, Tyrosine93Histidine8-12%48-112x
1bLeucine31Methionine, Tyrosine93Histidine5-9%29-67x
3aAlanine30Lysine, Tyrosine93Histidine12-17%84-226x
6aAspartic acid62Glutamic acid, Tyrosine93Histidine4-7%15-38x

Deep sequencing analyses of virologic failures reveal that tyrosine93histidine emerges most frequently (63% of relapse cases), particularly in genotypes 3a and 1a [5] [10]. This substitution reduces coblopasvir dihydrochloride binding affinity by disrupting π-π stacking interactions within subdomain I of Nonstructural Protein 5A. Crucially, resistance-associated substitutions remain detectable for >2 years post-treatment, necessitating resistance profiling before retreatment [6].

Mitigation strategies include extending treatment duration to 16 weeks and combination with sofosbuvir, which reduces relapse rates from 15% to <2% in patients with baseline tyrosine93histidine through complementary antiviral pressure [1] [8]. Next-generation sequencing at 15% sensitivity cutoffs reliably identifies clinically relevant resistance-associated substitutions, guiding optimal regimen selection without compromising treatment efficacy [6].

Synergistic Interactions with Nonstructural Protein 5B Polymerase Inhibitors

Coblopasvir dihydrochloride exhibits supra-additive antiviral effects when combined with sofosbuvir, the uridine nucleotide analog inhibitor of hepatitis C virus Nonstructural Protein 5B polymerase. Mechanistic studies reveal this synergy originates from simultaneous disruption of replication complex assembly (via Nonstructural Protein 5A inhibition) and RNA chain termination (via Nonstructural Protein 5B inhibition), producing a dual blockade of viral replication [3] [7]. The combination reduces hepatitis C virus RNA 2.7-fold faster than either agent alone in replicon models, with combination indices of 0.3-0.5 indicating strong synergy [1].

The partnership provides complementary resistance barriers: sofosbuvir maintains full activity against Nonstructural Protein 5A resistance-associated substitutions, while coblopasvir dihydrochloride remains potent against serine282threonine, the primary Nonstructural Protein 5B resistance-associated substitution. This mutual protection explains the 98.2% sustained virologic response rate observed in patients with baseline resistance-associated substitutions across genotypes 1-6 [1] [8]. Viral kinetic modeling demonstrates the combination reduces post-treatment relapse probability by >90% compared to Nonstructural Protein 5A inhibitor monotherapy through profound suppression of viral replication diversity, limiting pre-existing resistance-associated substitution expansion [5].

Properties

CAS Number

1966138-53-3

Product Name

Coblopasvir dihydrochloride

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride

Molecular Formula

C41H52Cl2N8O8

Molecular Weight

855.8 g/mol

InChI

InChI=1S/C41H50N8O8.2ClH/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6;;/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53);2*1H/t30-,31-,32-,33-;;/m0../s1

InChI Key

NQXPKJCTLPFQIS-KJIUXTSNSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC.Cl.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.